N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide
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Overview
Description
N-[2-(2-azaspiro[45]decan-2-yl)-2-oxoethyl]benzamide is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide typically involves multiple steps, starting from commercially available reagents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another approach involves the synthesis of 8-oxa-2-azaspiro[4.5]decane from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoroalkylated quinolinone, while reduction could produce a saturated spirocyclohexanone scaffold .
Scientific Research Applications
N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A degradation product of gabapentin, known for its role in neurological applications.
8-oxa-2-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.
Uniqueness
N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide is unique due to its specific spirocyclic structure and the presence of both azaspiro and benzamide functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-16(13-19-17(22)15-7-3-1-4-8-15)20-12-11-18(14-20)9-5-2-6-10-18/h1,3-4,7-8H,2,5-6,9-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVONQRRQVFDAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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